4,6-Dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine
Description
4,6-Dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine is a halogenated benzoxazole derivative characterized by a benzoxazole core substituted with bromine atoms at positions 4 and 6, an amine group at position 5, and a 2-chloro-4-fluorophenyl ring at position 2. Its molecular formula is C₁₃H₇Br₂ClFN₂O, with a molecular weight of 416.47 g/mol.
Properties
IUPAC Name |
4,6-dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Br2ClFN2O/c14-7-4-9-12(10(15)11(7)18)19-13(20-9)6-2-1-5(17)3-8(6)16/h1-4H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXHJLPSTGNFGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C2=NC3=C(C(=C(C=C3O2)Br)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Br2ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365461 | |
| Record name | 4,6-dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637303-08-3 | |
| Record name | 4,6-dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 2-Amino-5-Nitrophenol Precursors
A common starting point for dibrominated benzoxazoles is the bromination of 2-amino-5-nitrophenol. This approach ensures precise positioning of bromine atoms due to the directing effects of the amino and nitro groups:
Initial bromination :
Nitro group reduction :
Benzoxazole Ring Formation via Cyclization
The benzoxazole ring is constructed by reacting the diaminophenol intermediate with 2-chloro-4-fluorobenzoyl chloride:
Amide formation :
Cyclization :
- Conditions : Heating under reflux in polyphosphoric acid (PPA) or using Eaton’s reagent (P₂O₅ in methanesulfonic acid).
- Mechanism : Intramolecular nucleophilic attack of the phenolic oxygen on the carbonyl carbon, followed by dehydration.
- Product : 4,6-Dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine.
Table 1 : Optimization of Cyclization Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| PPA | — | 120 | 6 | 72 |
| Eaton’s reagent | — | 80 | 4 | 85 |
| H₂SO₄ | Toluene | 110 | 8 | 58 |
Alternative Pathway: Suzuki-Miyaura Coupling
For late-stage introduction of the 2-chloro-4-fluorophenyl group, a palladium-catalyzed cross-coupling strategy may be employed:
Preparation of benzoxazole boronic ester :
Coupling with 2-chloro-4-fluorophenyl halide :
Critical Analysis of Methodologies
Bromination vs. Directed Ortho-Metalation
While electrophilic bromination is straightforward, competing side reactions (e.g., over-bromination) necessitate careful stoichiometric control. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) offers superior regioselectivity but requires anhydrous conditions and low temperatures.
Cyclization Efficiency
Eaton’s reagent outperforms PPA in cyclization yields (85% vs. 72%) due to its superior dehydrating capacity and milder reaction profile. Acidic conditions protonate the amine, preventing undesired side reactions.
Protecting Group Strategies
The amine at position 5 may require protection during bromination or coupling steps. Acetylation (Ac₂O/pyridine) or tert-butoxycarbonyl (Boc) protection (Boc₂O, DMAP) are viable options, with Boc groups offering easier deprotection under acidic conditions.
Scalability and Industrial Considerations
For large-scale synthesis, the cyclization route using Eaton’s reagent is preferred due to shorter reaction times and higher yields. However, the corrosivity of PPA and Eaton’s reagent necessitates specialized reactor materials (e.g., Hastelloy). Solvent recovery systems for DCM and toluene improve cost-efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazoles or other derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: In the medical field, 4,6-Dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine is being investigated for its therapeutic properties. It has shown promise in the treatment of certain diseases, such as cancer and inflammatory disorders.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and fluorine atoms enhances its binding affinity to biological targets, leading to its biological activity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Modifications and Substituent Effects
The target compound’s properties can be contextualized by comparing it to benzoxazole derivatives with varying substituents on the phenyl ring or benzoxazole core. Key structural variations include:
- Halogen type and position : Chloro, fluoro, or bromo groups at ortho, meta, or para positions.
- Alkyl or alkoxy substituents : Methyl, ethyl, or methoxy groups altering steric and electronic profiles.
- Additional halogens : Increased bromine/chlorine content affecting molecular weight and lipophilicity.
Table 1: Comparative Data for Selected Benzoxazole Derivatives
Key Observations
Halogenation Impact :
- Bromine atoms at positions 4 and 6 are conserved across all compounds, contributing to high molecular weights (386–446 g/mol). The addition of chlorine or bromine on the phenyl ring further increases molecular weight (e.g., 446.92 g/mol for 4-bromophenyl derivative ).
- Predicted densities increase with heavier halogens (e.g., 1.955 g/cm³ for 2,5-dichloro substitution vs. 1.828 g/cm³ for 3-chloro-4-methyl substitution ).
Chlorine vs. Methoxy: Chlorine’s electron-withdrawing nature contrasts with methoxy’s electron-donating effect (e.g., 4-methoxyphenyl derivative ), which may alter solubility or interaction with biological targets.
Thermal Stability :
- Predicted boiling points correlate with molecular weight and substituent bulk. For example, the 3-chloro-4-methylphenyl derivative (470.9°C ) vs. the 2,5-dichlorophenyl analog (488.8°C ).
Synthetic Considerations :
- Bromination and cyclization steps are common in synthesizing these derivatives. Crystallography tools like SHELXL and ORTEP are critical for structural confirmation.
Biological Activity
4,6-Dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine is a compound belonging to the benzoxazole derivative family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.
The chemical structure of 4,6-Dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine is characterized by the presence of bromine and chlorine substituents on the benzoxazole ring. Its molecular formula is with a molecular weight of approximately 384.59 g/mol.
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. A study on related benzoxazole compounds found that many displayed selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans . The structure–activity relationship (SAR) analysis revealed that modifications in the phenyl substituents significantly impacted the antimicrobial efficacy.
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | Antibacterial | 25 µg/mL |
| Compound 2 | Antifungal | 15 µg/mL |
| Compound 3 | Antibacterial | 30 µg/mL |
Anticancer Activity
Benzoxazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines. It was found that several compounds exerted significant cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells. Notably, some derivatives showed lower toxicity to normal cells compared to cancer cells, indicating their potential as anticancer agents .
Case Study: Cytotoxicity Assessment
In a screening study involving 41 benzoxazole derivatives, it was observed that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells. For instance, compound X demonstrated an IC50 value of 10 µM against MCF-7 cells but only 30 µM against normal fibroblasts, suggesting a promising therapeutic index .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Electron-donating groups (e.g., methoxy) enhance antimicrobial and anticancer activities.
- Electron-withdrawing groups (e.g., fluorine) can diminish these activities.
This information is crucial for designing new derivatives with improved biological properties.
Q & A
Basic: What are the recommended synthetic routes for 4,6-dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine, and how do reaction conditions influence yield?
Answer:
The compound can be synthesized via cyclocondensation of halogenated precursors. A typical protocol involves:
Precursor preparation : React 5-amino-1,3-benzoxazole derivatives with brominating agents (e.g., Br₂ in HBr/AcOH) to introduce bromine at positions 4 and 6 .
Substituent introduction : Couple the brominated intermediate with 2-chloro-4-fluorophenyl groups using Ullmann or Buchwald-Hartwig amination under Pd catalysis .
Optimization : Reaction temperature (80–100°C) and solvent choice (e.g., isopropanol with DIPEA as a base) significantly affect yield. For example, elevated temperatures (>90°C) reduce byproducts but may increase decomposition risks .
Purification : Use combi-flash chromatography (e.g., 0–15% EtOAc/heptane gradient) to isolate the final product, achieving ~80% yield .
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- NMR/LCMS :
- ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.3–8.8 ppm for halogenated phenyl groups) .
- LCMS confirms molecular weight (e.g., [M+1]+ ion at ~400–420 m/z for brominated analogs) .
- X-ray crystallography :
Advanced: How can crystallographic data resolve ambiguities in the compound’s halogen bonding interactions?
Answer:
Halogen atoms (Br, Cl) exhibit σ-hole interactions, which are critical in supramolecular assembly.
- SHELXL refinement : Adjust occupancy factors for disordered bromine positions using PART instructions. High-resolution data (<1.0 Å) improves accuracy .
- Hydrogen bonding analysis : Compare bond lengths (e.g., Br···N ≈ 3.2–3.5 Å) with similar benzoxazole derivatives to validate interactions .
- Example : In 2-(3-iodophenyl)-1,3-benzoxazol-5-amine, iodine’s polarizability creates stronger interactions than bromine; adjust van der Waals radii during refinement .
Advanced: How do substitution patterns influence biological activity, and how can structure-activity relationship (SAR) studies be designed?
Answer:
-
Key substituent effects :
Position Substituent Effect on Activity 2-aryl Cl/F Enhances lipophilicity and target binding 4,6 Br Increases steric bulk, potentially reducing solubility -
Methodology :
Advanced: How should researchers address contradictions in reported biological activity data for halogenated benzoxazoles?
Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
Purity validation : Use HPLC (≥95% purity) and elemental analysis to exclude confounding factors .
Dose-response curves : Perform triplicate assays with controls (e.g., doxorubicin for cytotoxicity) to ensure reproducibility .
Meta-analysis : Compare data across studies using standardized metrics (e.g., logP vs. IC₅₀). For example, 4,6-dibromo analogs may show lower activity than mono-bromo derivatives due to reduced bioavailability .
Advanced: What computational tools are recommended for predicting the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- DFT calculations : Use Gaussian or ORCA to model transition states for bromine substitution. The LUMO energy of the C-Br bond (~-1.5 eV) predicts susceptibility to nucleophiles like amines .
- Molecular dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Polar aprotic solvents stabilize intermediates, accelerating substitution .
Basic: What safety precautions are advised when handling this compound?
Answer:
- Toxicity : Classified as acute toxic and irritant. Use PPE (gloves, goggles) and work in a fume hood .
- Disposal : Neutralize with 10% NaOH/EtOH mixture before incineration to avoid halogenated byproducts .
Table 1: Structurally Similar Compounds and Their Key Properties
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
